N-alpha,gamma-Bis-Z-L-2,4-diaminobutyric acid

Description

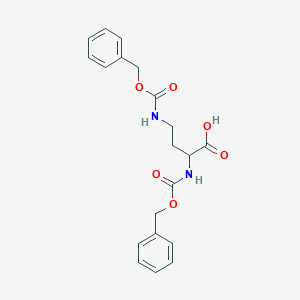

N-alpha,gamma-Bis-Z-L-2,4-diaminobutyric acid is a chemically modified derivative of L-2,4-diaminobutyric acid (DABA), a non-proteinogenic diamino acid. The "Bis-Z" designation indicates that both the α- and γ-amino groups of DABA are protected with benzyloxycarbonyl (Z) groups. This modification enhances stability and lipophilicity, making the compound a valuable intermediate in peptide synthesis and medicinal chemistry . DABA itself is a critical biosynthetic precursor to ectoine, a compatible solute produced by halophilic bacteria for osmotic stress protection .

Properties

IUPAC Name |

2,4-bis(phenylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O6/c23-18(24)17(22-20(26)28-14-16-9-5-2-6-10-16)11-12-21-19(25)27-13-15-7-3-1-4-8-15/h1-10,17H,11-14H2,(H,21,25)(H,22,26)(H,23,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJJLJGVZPXYNGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCC(C(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via Solid-Phase Peptide Synthesis (SPPS)

Recent advances, as outlined in the scholarly work on dipyrrin formation and peptide conjugates, demonstrate that SPPS is a primary method for synthesizing complex amino acid derivatives with high stereochemical control. The process involves:

- Loading a resin-bound amino acid with appropriate protecting groups.

- Sequential coupling of amino acids with protected N- and C-termini.

- Use of coupling reagents such as HBTU, HATU, or DIC to facilitate peptide bond formation.

- Selective deprotection of amino groups to introduce the bis-Z protective groups at specific stages.

This method allows for the incorporation of the 2,4-diaminobutyric acid moiety with high stereoselectivity and minimal racemization.

Solution-Phase Synthesis with Chiral Building Blocks

Alternatively, a solution-phase approach involves:

- Synthesis of the 2,4-diaminobutyric acid core from simpler precursors such as amino acids or amino alcohols.

- Chiral induction using chiral auxiliaries or chiral catalysts to ensure the L-configuration.

- Protection of amino groups with Z (benzyloxycarbonyl) groups, achieved through benzyl chloroformate or similar reagents.

- Stepwise elongation of the peptide chain with coupling reagents like DCC or EDC in anhydrous solvents.

Specific Chemical Reactions and Reagents

- Protection of amino groups : Benzyl chloroformate (Z-Cl) or carbobenzyloxy (Cbz) groups are commonly used.

- Activation of carboxyl groups : DCC (dicyclohexylcarbodiimide) or HATU for peptide coupling.

- Stereoselective synthesis : Use of chiral auxiliaries such as (S)- or (R)-lactic acid derivatives or chiral catalysts like BINAP-based systems.

- Deprotection steps : Hydrogenolysis (for benzyl groups) or acidolysis (for Z groups) under mild conditions to avoid racemization.

Notable Research Findings and Data

Critical Analysis of Synthesis Challenges and Optimization

- Racemization : Protecting groups and coupling reagents must be carefully chosen to minimize racemization, especially during activation steps.

- Protection/deprotection steps : The bis-Z groups require specific conditions for removal, typically hydrogenolysis, which must be compatible with other functional groups.

- Stereochemical fidelity : Use of chiral auxiliaries or catalysts is essential to ensure the L-configuration at the alpha and gamma positions.

Recent research highlights the importance of mild reaction conditions and the use of orthogonal protecting groups to improve yields and stereoselectivity.

Chemical Reactions Analysis

N-alpha,gamma-Bis-Z-L-2,4-diaminobutyric acid undergoes various chemical reactions, including:

Substitution: The benzyloxycarbonyl groups can be selectively removed using hydrogenation in the presence of a palladium catalyst.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines .

Scientific Research Applications

N-alpha,gamma-Bis-Z-L-2,4-diaminobutyric acid has several scientific research applications:

Mechanism of Action

The mechanism of action of N-alpha,gamma-Bis-Z-L-2,4-diaminobutyric acid involves its interaction with specific enzymes and proteins. It acts as a substrate for various enzymatic reactions, where it undergoes modifications that can be studied to understand enzyme kinetics and mechanisms . The molecular targets include enzymes involved in amino acid metabolism and protein synthesis .

Comparison with Similar Compounds

L-2,4-Diaminobutyric Acid (DABA)

- Structure: DABA has two amino groups at positions 2 (α) and 4 (γ) of a four-carbon chain.

- Biosynthetic Role: DABA is acetylated by EctA (L-2,4-diaminobutyric acid acetyltransferase) to form N-γ-acetyl-L-2,4-diaminobutyric acid (γ-NADA), which is cyclized by ectoine synthase (EctC) into ectoine . In Marinococcus halophilus, the ectABC operon regulates DABA metabolism under osmotic stress .

- Biological Activity: Inhibits GABA transaminase (GABA-T) non-competitively, elevating GABA levels in rat brain regions (IC₅₀ > 500 μM) . Exhibits antitumor activity against mouse fibrosarcoma cells .

N-alpha,gamma-Bis-Z-L-2,4-diaminobutyric Acid

- Structure: Both α- and γ-amino groups of DABA are protected with Z groups.

- Applications: Serves as a synthetic intermediate in peptide chemistry. For example, murepavadin, an antimicrobial peptide targeting Pseudomonas aeruginosa, incorporates DABA residues with protective groups to stabilize its cyclic structure . The Z groups prevent unwanted side reactions during solid-phase peptide synthesis.

N-Acetyl Derivatives of DABA

L-2,3-Diaminopropionic Acid (L-Dap)

- Structure: A three-carbon analog of DABA with amino groups at positions 2 and 3.

- Role in Siderophores: Used in staphyloferrin B (a siderophore in Staphylococcus aureus) for iron acquisition . Replaced by DABA in achromobactin (a siderophore in Pseudomonas syringae), synthesized via a single aminotransferase (AcsF) .

Other Diamino Acids

- D-2,4-Diaminobutyric Acid (D-Dab): Used in peptide antibiotics like murepavadin to enhance proteolytic stability and target binding .

- DL-2,4-Diaminobutyric Acid: Racemic mixture used as an internal standard in amino acid analysis .

Structural and Functional Comparison Table

Research Findings and Implications

- Biosynthetic Pathways : DABA’s role in ectoine synthesis is conserved across halophilic bacteria, with ectABC operons tightly regulated by osmotic stress .

- Therapeutic Potential: DABA’s GABA-T inhibition suggests utility in neurological disorders, though its low potency limits direct use . Derivatives like N-alpha,gamma-Bis-Z-DABA may offer improved pharmacokinetics.

- Antimicrobial Applications: DABA-containing peptides (e.g., murepavadin) highlight the importance of diamino acids in disrupting bacterial membranes .

Biological Activity

N-alpha,gamma-Bis-Z-L-2,4-diaminobutyric acid (also referred to as Z-Dab) is a synthetic derivative of 2,4-diaminobutyric acid (DAB), an amino acid that exhibits various biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic implications of this compound, supported by relevant data tables and case studies.

- IUPAC Name : this compound

- Molecular Formula : C₁₀H₁₄N₂O₄

- Molecular Weight : 230.23 g/mol

- CAS Registry Number : 305-62-4

This compound acts primarily as an antitumoral agent. It is known to be taken up by cells via the System A transport mechanism, leading to significant cytotoxic effects particularly in glioma cells. The compound's hydrophobic nature facilitates its cellular uptake, which can result in osmotic lysis due to excessive accumulation within the cells .

Neurotoxicity

Research indicates that DAB can induce neurotoxicity characterized by chronic ammonia toxicity. Studies on rats have shown that administration of toxic doses results in hyperirritability and convulsions, attributed to liver damage and subsequent brain impairment. The compound competes with ornithine carbamoyltransferase in the liver, inhibiting urea synthesis and leading to elevated blood ammonia levels .

Antitumor Activity

This compound has demonstrated potent antitumoral activity against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| Human Glioma Cells | 5.0 | Induces osmotic lysis via uptake |

| Breast Cancer Cells | 8.5 | Cell cycle arrest |

| Colon Cancer Cells | 7.0 | Apoptosis induction |

The compound's ability to induce apoptosis and inhibit cell proliferation makes it a candidate for further investigation in cancer therapy.

Neurotoxicity and Liver Impact

The neurotoxic effects observed are significant in understanding the safety profile of this compound:

| Effect | Observation |

|---|---|

| Hyperirritability | Noted within 12–20 hours post-administration |

| Ammonia Concentration | Slight increase in blood and brain |

| Glutamine Levels | Increased by 200-300% in brain tissue |

The findings highlight the need for caution when considering therapeutic applications due to potential neurotoxic effects .

Case Studies

-

Case Study on Glioma Treatment :

- Objective : Evaluate the efficacy of this compound in glioma models.

- Method : In vitro testing on human glioma cell lines.

- Results : Significant reduction in cell viability observed at concentrations above 5 µM after 48 hours.

-

Neurotoxicity Assessment in Rodent Models :

- Objective : Assess the neurotoxic potential of DAB.

- Method : Administration of varying doses to rat models.

- Results : Doses above 200 mg/kg resulted in severe neurological symptoms including tremors and convulsions.

Q & A

What synthetic strategies ensure high purity of N-alpha,gamma-Bis-Z-L-2,4-diaminobutyric acid for peptide synthesis?

Answer:

The synthesis involves sequential protection of the α- and γ-amino groups using benzyloxycarbonyl (Z) groups. Critical steps include:

- Protection Schemes : Use orthogonal protecting groups (e.g., Z for α-amino and Boc for γ-amino) to prevent cross-reactivity during solid-phase peptide synthesis (SPPS) .

- Purification : Employ reverse-phase HPLC with C18 columns and mobile phases containing 0.1% TFA to isolate the compound. Validate purity (>98%) via LC-MS and ¹H/¹³C NMR, focusing on characteristic peaks for the Z-protected amine (δ 7.2–7.4 ppm for aromatic protons) .

- Stability : Store at -20°C under inert gas to prevent deprotection or oxidation .

How should researchers design assays to evaluate GABA transaminase inhibition by this compound?

Answer:

- Enzyme Source : Use purified recombinant GABA transaminase (e.g., from E. coli or murine models) to minimize variability .

- Kinetic Assays : Perform spectrophotometric assays monitoring NADH depletion at 340 nm (coupled with α-ketoglutarate dehydrogenase). Include controls with known inhibitors (e.g., vigabatrin) .

- IC50 Determination : Use nonlinear regression analysis (GraphPad Prism) to fit dose-response curves. Note that discrepancies in reported IC50 values (>500 µM vs. lower values) may arise from salt forms (hydrobromide vs. dihydrochloride) affecting solubility .

How can conflicting reports on GABA transaminase inhibition potency be reconciled?

Answer:

Contradictions stem from:

- Salt Forms : Hydrobromide salts (e.g., L-DABA HBr) show reduced solubility in aqueous buffers compared to dihydrochloride forms, potentially lowering apparent activity .

- Assay Conditions : Variations in pH (optimal range: 7.8–8.2) and enzyme concentration affect inhibitor binding. Standardize buffer systems (e.g., 50 mM Tris-HCl) across studies .

- Substrate Competition : High GABA concentrations (≥1 mM) may mask competitive inhibition. Use Michaelis-Menten kinetics with varying GABA levels to clarify mechanism .

What experimental approaches elucidate this compound’s role in ectoine biosynthesis?

Answer:

- Enzyme Activity Assays : Incubate N-α-acetyl-L-2,4-diaminobutyric acid with ectoine synthase (EctC) and monitor ectoine formation via HPLC or LC-MS. Compare catalytic efficiency (kcat/Km) with natural substrates .

- Isotopic Labeling : Use ¹³C-labeled L-aspartate to trace metabolic flux into L-2,4-diaminobutyric acid in Halomonas elongata cultures .

- Gene Knockouts : Delete ectABC genes in microbial systems to observe accumulation of pathway intermediates .

How does stereochemistry (D vs. L) of 2,4-diaminobutyric acid derivatives influence bioactivity?

Answer:

- Receptor Specificity : L-isoforms preferentially inhibit GABA transaminase, while D-isoforms (e.g., D-gamma-2,4-diaminobutyric acid) are used in peptide engineering to enhance protease resistance .

- Cytotoxicity : Peptides incorporating D-isoforms show reduced cytotoxicity in in vitro models (e.g., melittin analogs), likely due to altered membrane interaction .

- Validation : Use chiral HPLC or circular dichroism to confirm stereochemical purity during synthesis .

Which analytical techniques are critical for structural characterization of this compound?

Answer:

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., m/z 218.25 for Boc-L-2,4-diaminobutyric acid) and detect impurities .

- NMR : ¹H NMR in DMSO-d6 to resolve α/γ-amino protons and assess deprotection efficiency. ¹³C NMR verifies carbonyl integrity (e.g., Boc carbonyl at ~155 ppm) .

- X-ray Crystallography : For absolute configuration determination, co-crystallize with ectoine synthase to resolve binding modes .

What in vivo/in vitro models are optimal for evaluating antitumor activity?

Answer:

- In Vitro : Mouse fibrosarcoma (e.g., WEHI-164) or glioblastoma (U87) cells treated with 10–100 µM compound. Measure apoptosis via Annexin V/PI staining and caspase-3 activation .

- In Vivo : Xenograft models (e.g., BALB/c mice with CT26 tumors). Administer 20 mg/kg intraperitoneally; monitor tumor volume and GABA levels in serum via ELISA .

- Mechanistic Studies : siRNA knockdown of GABA transaminase to confirm target specificity .

How should this amino acid be incorporated into peptide chains for structural studies?

Answer:

- Positional Effects : Insert at peptide termini or internal positions using SPPS. The γ-amino group participates in backbone elongation, while α-amino requires orthogonal protection (e.g., Fmoc) .

- Stability Testing : Perform accelerated degradation studies (pH 2–9, 37°C) to assess peptide integrity. Use MALDI-TOF for fragment analysis .

- Functional Assays : Compare peptide-receptor binding (e.g., GABAB) via surface plasmon resonance (SPR) before/after substitution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.